molecular formula C28H28N2O4S B2499677 Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 500148-85-6

Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2499677
CAS No.: 500148-85-6
M. Wt: 488.6
InChI Key: AZZMHFJJVIYILH-UHFFFAOYSA-N
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Description

Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound often synthesized for its potential applications in various scientific research fields, including chemistry, biology, and medicine. This compound's intricate structure allows it to interact with a wide range of molecular targets, making it a subject of interest for researchers exploring new therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the benzyloxy and ethoxy-substituted phenyl precursors, followed by their condensation with pyrimidine derivatives under controlled temperature and pH conditions. The reaction often requires catalysts to enhance the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve scalable processes such as flow chemistry or microwave-assisted synthesis. These methods allow for the efficient production of large quantities of the compound while maintaining stringent quality control measures. Key steps include the preparation of high-purity starting materials and the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo oxidation reactions, particularly at the benzyloxy and ethoxy groups, forming quinone or carboxyl derivatives.

  • Reduction: The compound can also be reduced, especially at the thiocarbonyl group, to yield the corresponding tetrahydropyrimidine-5-carboxylate derivatives.

  • Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups that modify its chemical and physical properties.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed: The major products of these reactions often include modified pyrimidine derivatives with altered functional groups, which may exhibit different pharmacological or industrial properties.

Scientific Research Applications

Chemistry: Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Medicine: The compound's unique structure allows it to act as a potential therapeutic agent. Researchers are exploring its efficacy in treating conditions like cancer, cardiovascular diseases, and neurodegenerative disorders due to its antioxidant and anti-inflammatory properties.

Industry: In industrial applications, this compound is used as a precursor in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.

Comparison with Similar Compounds

  • 4-(benzyloxy)-3-ethoxyphenyl derivatives

  • Tetrahydropyrimidine derivatives

  • Benzyl-substituted pyrimidines

Each of these compounds shares some structural features and reactivity profiles with Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate but differs in specific functional groups, leading to unique applications and properties.

Properties

IUPAC Name

benzyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S/c1-3-32-24-16-22(14-15-23(24)33-17-20-10-6-4-7-11-20)26-25(19(2)29-28(35)30-26)27(31)34-18-21-12-8-5-9-13-21/h4-16,26H,3,17-18H2,1-2H3,(H2,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZMHFJJVIYILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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